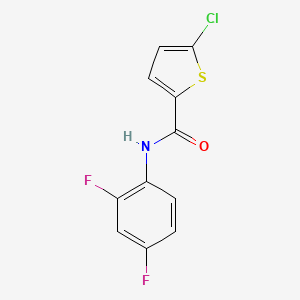

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

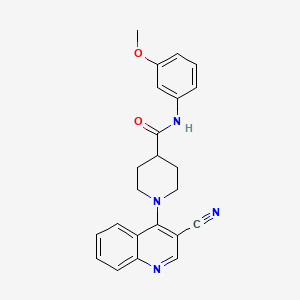

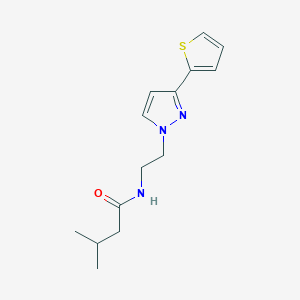

“5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H7F2NOS . It is a derivative of thiophene, a five-membered heterocyclic compound with one sulfur atom .

Molecular Structure Analysis

The molecular structure of “5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” consists of a thiophene ring attached to a carboxamide group and a 2,4-difluorophenyl group . The presence of these functional groups may influence the compound’s reactivity and physical properties.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 237.8±35.0 °C and a predicted density of 1.439±0.06 g/cm3 . Its pKa is predicted to be 10.54±0.70 .Aplicaciones Científicas De Investigación

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . They are used in the construction of organic field-effect transistors (OFETs) due to their excellent charge-carrier mobility . The electron-rich nature of thiophene rings allows for efficient charge transfer, making them suitable for use in high-performance electronic devices.

Organic Light-Emitting Diodes (OLEDs)

In the realm of display technology, thiophene-based molecules are utilized in the fabrication of OLEDs . Their ability to conduct electricity and emit light upon electrical stimulation makes them valuable for creating brighter, more energy-efficient screens with a wider range of colors.

Corrosion Inhibitors

Industrial chemistry benefits from thiophene derivatives as they serve as corrosion inhibitors . These compounds form a protective layer on metals, preventing oxidation and degradation, thereby extending the life of metal components in various environments.

Anticancer Agents

The pharmacological properties of thiophene derivatives include their use as anticancer agents . They can interfere with the proliferation of cancer cells, induce apoptosis, and may be used to develop new chemotherapy drugs with potentially fewer side effects.

Anti-inflammatory Drugs

Thiophene compounds exhibit anti-inflammatory properties, making them candidates for the development of new anti-inflammatory medications . They can modulate the body’s inflammatory response, which is beneficial in treating conditions like arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

Thiophene derivatives have shown promise as antimicrobial agents . They can be effective against a range of pathogenic bacteria and fungi, which is crucial in the fight against antibiotic-resistant strains and the development of new antibiotics.

Safety and Hazards

The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It is associated with hazard statement H319, which indicates that it causes serious eye irritation . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

Direcciones Futuras

While specific future directions for “5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide” are not available in the retrieved data, research into thiophene derivatives is ongoing due to their potential biological activities . They are being explored for their potential as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic agents .

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetFactor Xa (FXa) , a coagulation enzyme . FXa plays a central role in the blood coagulation cascade, making it a promising target for anticoagulant therapy .

Mode of Action

Related compounds have been found to inhibit fxa, leading to a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Biochemical Pathways

Compounds that inhibit fxa, like this one, can affect theblood coagulation cascade . By inhibiting FXa, these compounds can decrease the amplified generation of thrombin, thus reducing thrombin-mediated activation of coagulation and platelets .

Pharmacokinetics

Similar compounds have been found to have good oral bioavailability .

Result of Action

Compounds that inhibit fxa can produce antithrombotic effects by decreasing the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets .

Propiedades

IUPAC Name |

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF2NOS/c12-10-4-3-9(17-10)11(16)15-8-2-1-6(13)5-7(8)14/h1-5H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUMHVJKJXAHBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C2=CC=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2,4-difluorophenyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)

![N-(4-chlorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2879251.png)

![2-(3-Chlorobenzyl)-4-[(2,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2879259.png)

![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)

![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)

![2-[1-(2-cyano-3-methoxyphenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2879263.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)

![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)